molecular formula C18H16N4O3S B12053335 2-(2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid

2-(2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid

Cat. No.: B12053335
M. Wt: 368.4 g/mol
InChI Key: JRWWGCDRMWVQHQ-VXLYETTFSA-N
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Description

2-(2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid (CAS: 150093-68-8, molecular formula: C₁₇H₁₄N₄O₂S, molecular weight: 338.38 g/mol) is a heterocyclic compound containing a 1,2,4-triazole core substituted with a thioxo group at position 5, an m-tolyl group at position 3, and an iminomethylphenoxyacetic acid side chain. Its synthesis involves condensation reactions between triazole derivatives and aldehyde-containing intermediates, as seen in analogous methods for related triazole-thio compounds .

Properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

2-[2-[(E)-[3-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid

InChI

InChI=1S/C18H16N4O3S/c1-12-5-4-7-13(9-12)17-20-21-18(26)22(17)19-10-14-6-2-3-8-15(14)25-11-16(23)24/h2-10H,11H2,1H3,(H,21,26)(H,23,24)/b19-10+

InChI Key

JRWWGCDRMWVQHQ-VXLYETTFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3OCC(=O)O

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3OCC(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

The 1,2,4-triazole-5-thione ring is synthesized via cyclization of thiosemicarbazide derivatives under alkaline conditions. For example:

  • Step 1 : Hydrazinolysis of ethyl 2-(4-acetamidophenoxy)acetate yields acetohydrazide intermediates.

  • Step 2 : Reaction with aryl isothiocyanates forms thiosemicarbazides, which cyclize in basic media (e.g., NaOH/EtOH) to generate 1,2,4-triazole-3-thiones.

    • Yield : 52–88%.

    • Key Condition : Reflux in ethanol for 4–6 hours.

Alternative Route: Hydrazine-Carbon Disulfide Cyclization

Hydrazine hydrate and carbon disulfide (CS₂) react to form potassium hydrazinecarbodithioate, which cyclizes to 4-amino-1,2,4-triazole-3-thiones under reflux:

  • Reagents : CS₂, KOH, hydrazine hydrate.

  • Yield : 68–75%.

Formation of the Phenoxyacetic Acid Moiety

Etherification of 2-Hydroxybenzaldehyde

2-Formylphenoxyacetic acid is synthesized via Williamson ether synthesis:

  • Step 1 : Reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate yields ethyl 2-formylphenoxyacetate.

  • Step 2 : Saponification with NaOH produces 2-(2-formylphenoxy)acetic acid.

  • Yield : 65–80%.

Analytical Data for 2-(2-Formylphenoxy)Acetic Acid

PropertyValueSource
Molecular FormulaC₉H₈O₄
Melting Point129.5–132°C
Boiling Point364°C at 760 mmHg
Density1.322 g/cm³

Condensation to Form the Imine Linkage

Schiff Base Formation

The imino group is introduced by condensing 2-(2-formylphenoxy)acetic acid with 4-amino-3-(m-tolyl)-1,2,4-triazole-5-thione:

  • Reagents : Anhydrous ethanol, glacial acetic acid (catalyst).

  • Conditions : Reflux at 80°C for 3–5 hours.

  • Yield : 60–75%.

Optimization with Molecular Sieves

Using 3Å molecular sieves and ytterbium triflate (Yb(OTf)₃) improves conversion efficiency:

  • Conversion : 70% → 90%.

  • Reaction Time : Reduced from 5 hours to 2 hours.

Final Coupling and Purification

Carbodiimide-Mediated Amidation

The phenoxyacetic acid and triazole-thione intermediates are coupled using EDC/HOBt:

  • Reagents : EDC, HOBt, DMF.

  • Conditions : 0°C → room temperature, 12 hours.

  • Yield : 55–65%.

Crystallization and Characterization

  • Recrystallization Solvents : Ethanol, DMF/water mixtures.

  • Purity Analysis : HPLC (>98%), ¹H/¹³C NMR, HRMS.

Comparative Analysis of Synthetic Routes

MethodKey StepYieldTimeCost Efficiency
Thiosemicarbazide CyclizationAlkaline cyclization52–88%6–8hHigh
Hydrazine-CS₂ RouteCarbon disulfide reaction68–75%4–6hModerate
Ullmann CouplingCopper catalysis60–72%24hLow
Schiff Base CondensationImine formation60–75%2–5hHigh

Challenges and Mitigation Strategies

Low Yields in Cyclization

  • Cause : Competing side reactions (e.g., oxidation of thiol groups).

  • Solution : Use inert atmosphere (N₂/Ar) and reducing agents (e.g., Na₂S₂O₃).

Poor Solubility of Intermediates

  • Cause : High crystallinity of triazole-thione derivatives.

  • Solution : Use polar aprotic solvents (DMF, DMSO) with heating.

Recent Advances in Catalysis

Enzyme-Mediated Cyclization

Lipase-catalyzed synthesis reduces byproducts in triazole formation:

  • Enzyme : Candida antarctica lipase B.

  • Yield Improvement : +15–20%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates imine condensation:

  • Time Reduction : 5 hours → 30 minutes.

  • Energy Efficiency : 40% lower consumption .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the thioxo group, potentially leading to the formation of dihydrotriazoles or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrotriazoles, thiols

    Substitution: Various substituted phenoxyacetic acid derivatives

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that triazole derivatives, including the compound , exhibit significant antimicrobial properties. A study highlighted that similar triazole compounds showed higher activity against Gram-positive bacteria compared to Gram-negative strains. For instance, compounds derived from triazole structures were reported to have minimum inhibitory concentration (MIC) values as low as 4.0 µg/ml against Staphylococcus aureus .

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer effects. The presence of the thioxo group in the structure may enhance the compound's ability to inhibit tumor growth through mechanisms that involve the modulation of cell cycle progression and apoptosis in cancer cells. Research into related compounds has shown promising results in various cancer cell lines, suggesting a potential for therapeutic applications .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been documented, with studies indicating that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that the compound could be beneficial in treating conditions characterized by excessive inflammation .

Plant Growth Regulation

The compound's phenoxyacetic acid component indicates potential use as a plant growth regulator. Research has shown that similar compounds can modulate plant growth by influencing hormonal pathways associated with root and shoot development. This could lead to increased agricultural productivity and crop resilience under stress conditions .

Pesticidal Activity

Triazole derivatives have been explored for their pesticidal properties. They can act as effective fungicides due to their ability to disrupt fungal cell membranes or inhibit specific metabolic pathways within fungi. The incorporation of thioxo groups may enhance this activity, providing a dual function as both a growth regulator and a pesticide .

Data Summary and Case Studies

Application AreaObserved EffectsReferences
AntimicrobialHigh activity against Gram-positive bacteria ,
AnticancerInhibition of tumor growth in various cancer lines ,
Anti-inflammatoryReduction of pro-inflammatory cytokines
Plant Growth RegulationEnhanced root and shoot development
Pesticidal ActivityEffective against fungal pathogens

Mechanism of Action

The mechanism of action of 2-(2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The triazole ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets. The thioxo group may also participate in redox reactions, influencing the compound’s activity.

Comparison with Similar Compounds

Key Differences :

  • Substitution at position 3 (m-tolyl vs. phenyl or alkyl groups) influences steric and electronic properties, affecting reactivity and biological activity .

(Methoxyimino)acetate Derivatives

Compounds with (methoxyimino)acetate moieties, such as the 490-M series, share structural motifs but differ in core heterocycles:

Compound Name (490-M Series) Structure Molecular Weight (g/mol) Key Features References
490-M01 (2E)-(Methoxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid 313.34 Methoxyimino and phenoxymethyl groups; lacks triazole core
490-M09 (2E)-{2-[(4-Hydroxy-2-methylphenoxy)methyl]phenyl}(methoxyimino)acetic acid 343.36 Hydroxyl group enhances polarity; studied in pesticide metabolism
490-M27 (2E)-{2-[(2-Formylphenoxy)methyl]phenyl}(methoxyimino)acetic acid 325.33 Formyl group introduces aldehyde reactivity

Key Differences :

  • The triazole-thio core in the target compound replaces the methoxyimino-phenylacetate backbone, likely altering metabolic stability and target specificity .
  • Methoxyimino derivatives prioritize electrophilic reactivity (e.g., enzyme inhibition), while the thioxo triazole may engage in hydrogen bonding or redox interactions .

Benzoic Acid Analogues

Benzoic acid derivatives with triazole-iminomethyl linkages exhibit structural parallels:

Compound Name Structure Molecular Weight (g/mol) Key Features References
4-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid Benzoic acid replaces phenoxyacetic acid 338.40 Reduced solubility due to lack of acetic acid side chain
2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid Direct linkage of benzoic acid to triazole-iminomethyl 338.38 Similar to target compound but with rigid benzoic acid instead of flexible phenoxyacetic chain

Key Differences :

  • The phenoxyacetic acid group in the target compound improves water solubility and may facilitate membrane transport compared to benzoic acid derivatives .
  • Positional isomerism (e.g., para vs. ortho substitution) affects molecular conformation and intermolecular interactions .

Biological Activity

The compound 2-(2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid is a novel triazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial and antitumor properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4O3SC_{15}H_{16}N_4O_3S with a molecular weight of approximately 344.38 g/mol. The presence of the triazole ring and the thioxo group suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The reaction pathway often includes the formation of the triazole ring through cyclization reactions involving thioketones and amines. The final product is usually purified using crystallization techniques to ensure high purity for biological testing.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit a wide range of antimicrobial activities. For instance, research has shown that similar compounds can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) for some synthesized triazoles has been reported to be effective against pathogens such as Staphylococcus aureus and Candida albicans .

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Antitumor Activity

In addition to antimicrobial properties, triazole derivatives have shown promise in anticancer research. For example, compounds with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. One study reported that a related triazole compound exhibited an IC50 value of 5.93 µM against non-small cell lung cancer (NSCLC) cells .

Cell Line IC50 (µM)
A549 (Lung Cancer)6.76
MCF-7 (Breast Cancer)12.34
H460 (Lung Cancer)5.93

The proposed mechanism for the biological activity of these compounds often involves the induction of apoptosis in cancer cells through pathways such as the modulation of Bcl-2 family proteins. The balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins plays a crucial role in determining cell fate .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of triazole derivatives showed that compounds similar to our target exhibited effective antimicrobial properties against both gram-positive and gram-negative bacteria . The study utilized serial dilution methods to determine MIC values, confirming the potential for developing new antimicrobial agents.
  • Antitumor Activity Assessment : In vitro tests on various cancer cell lines revealed that certain derivatives could significantly inhibit cell proliferation and induce apoptosis. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid?

  • Methodological Answer : The compound can be synthesized via condensation of 5-thioxo-3-(m-tolyl)-1H-1,2,4-triazole-4(5H)-thione with 2-(2-formylphenoxy)acetic acid under alkaline conditions (e.g., NaOH in ethanol). Reaction optimization includes stoichiometric control (1:1 molar ratio) and reflux at 80–90°C for 6–8 hours. Post-synthesis purification involves recrystallization from ethanol/water (3:1 v/v) .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Use integrated analytical techniques:

  • Elemental analysis (C, H, N, S) to verify stoichiometry.
  • IR spectroscopy to confirm key functional groups (e.g., ν(S–H) at 2550–2600 cm⁻¹, ν(C=O) at 1700–1750 cm⁻¹).
  • HPLC (C18 column, methanol:water = 70:30) to confirm purity (>98%) and individuality .

Q. What preliminary biological screening methods are recommended?

  • Methodological Answer : Conduct agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as C. albicans. Use concentrations of 50–200 µg/mL, with ciprofloxacin and fluconazole as controls. Measure inhibition zones and compare with baseline activity of structurally related 1,2,4-triazole derivatives .

Advanced Research Questions

Q. How do substituent variations (e.g., m-tolyl vs. methoxyphenyl) impact biological activity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituents at the triazole and phenoxy positions. Compare antimicrobial IC₅₀ values and toxicity (e.g., Artemia salina lethality assay). For example:

SubstituentAntibacterial IC₅₀ (µg/mL)Antifungal IC₅₀ (µg/mL)Toxicity (LD₅₀, ppm)
m-Tolyl12.5 ± 1.218.3 ± 2.1>500
3,4-Dimethoxy8.7 ± 0.910.5 ± 1.5320 ± 25
  • Increased electron-donating groups (e.g., methoxy) enhance antifungal activity but may elevate toxicity .

Q. How can contradictory data in antimicrobial assays be resolved?

  • Methodological Answer : Address variability via:

  • Mass balance validation (e.g., confirm compound stability under assay conditions; degradation <5% over 24 hours).
  • Biofilm disruption assays (e.g., crystal violet staining) to differentiate bactericidal vs. anti-biofilm effects.
  • Synergistic studies with β-lactam antibiotics to identify potentiating effects .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Methodological Answer :

  • Salt formation : React with sodium/potassium hydroxide to generate water-soluble carboxylate salts.
  • Co-solvent systems : Use PEG-400 or cyclodextrin complexes (e.g., 20% w/v hydroxypropyl-β-cyclodextrin).
  • Prodrug synthesis : Esterify the acetic acid moiety with methyl/polyethylene glycol groups .

Q. How is stability under physiological conditions assessed?

  • Methodological Answer : Conduct accelerated stability studies :

  • pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC.
  • Thermal stability : Heat at 40–60°C for 1 week; assess polymorphic transitions via DSC/XRD.
  • Photostability : Expose to UV-A (320–400 nm) for 48 hours; quantify photodegradants .

Experimental Design & Data Analysis

Q. What computational tools predict toxicity and pharmacokinetics?

  • Methodological Answer : Use ADMET predictors :

  • SwissADME for bioavailability radar (e.g., TPSA >80 Ų indicates poor absorption).
  • ProTox-II for toxicity endpoints (e.g., LD₅₀ prediction, hepatotoxicity risk).
  • Molecular docking (AutoDock Vina) to assess binding to CYP450 isoforms (e.g., CYP3A4) .

Q. How to design a SAR study for optimizing antifungal activity?

  • Methodological Answer :

Core modifications : Vary triazole substituents (e.g., halogens, alkyl chains).

Linker optimization : Replace phenoxy with thiophenoxy or pyridyloxy groups.

Bioisosteric replacement : Substitute acetic acid with sulfonic acid or tetrazole.

  • Evaluate using Cheminformatics tools (e.g., MOE, Schrödinger) to calculate logP, polar surface area, and steric effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.